4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine
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Overview
Description
4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine: is a complex organic compound featuring a piperidine ring substituted with a methylsulfonyl group and a furan-2-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the methylsulfonyl group through a sulfonylation reaction. The furan-2-ylmethylthio group can be introduced through a thiolation reaction using furan-2-ylmethyl chloride and a suitable thiol source.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-(((Furan-2-ylmethyl)sulfoxyl)methyl)-1-(methylsulfonyl)piperidine or 4-(((Furan-2-ylmethyl)sulfonyl)methyl)-1-(methylsulfonyl)piperidine .
Reduction: : Formation of 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylthio)piperidine .
Substitution: : Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets and pathways.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
4-(((Furan-2-ylmethyl)thio)methyl)-1-(methylsulfonyl)piperidine: can be compared with other similar compounds such as 4-((furan-2-ylmethyl)amino)piperidine and 4-((furan-2-ylmethyl)thio)piperidine
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Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-18(14,15)13-6-4-11(5-7-13)9-17-10-12-3-2-8-16-12/h2-3,8,11H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFHBWJJTDUJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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